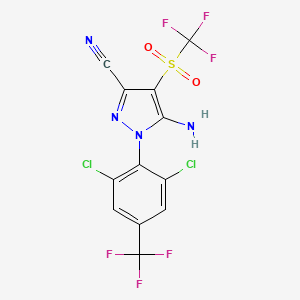

Fipronil sulfone

Cat. No. B1672680

Key on ui cas rn:

120068-36-2

M. Wt: 453.1 g/mol

InChI Key: LGHZJDKSVUTELU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06620943B1

Procedure details

Trifluoroacetic acid (1660 g, 14.5 mol) was added to a stirred solution of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (436 g, 1.03 mol) and boric acid (5 g, 0.08 mol) in a glass reactor at 12° C. Hydrogen peroxide (131.5 g of 35% w/w, 1.35 mol) was added over 2 hours whilst maintaining the temperature at 12° C., and the mixture kept at this temperature for a further 4-5 hours. When the transformation had reached 97-98%, or the amount of unwanted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphonylpyrazole reached 2% (as judged by HPLC analysis), sulphur dioxide was added to quench any remaining hydrogen peroxide, and the mixture maintained at 10-18° C. for 0.5 hour. Chlorobenzene (370 g) was added and the mixture placed under reduced pressure (from 0.17 to 0.04 atmosphere) and heated to 47-50° C. with azeotropic distillation. A homogeneous fraction containing recovered trifluoroacetic acid was obtained. During the distillation additional chlorobenzene (1625 g) was added continuously in order to maintain a constant volume. At the end of the azeotropic distillation the reactor contents were maintained at 47-50° C. under reduced pressure (0.04 atmosphere), and a homogeneous fraction of chlorobenzene distilled. After release of the vacuum, the reactor was heated to 40° C., ethanol (207 g) and chlorobenzene (235 g) added, and the mixture heated to 80° C. with stirring to give a solution. On cooling to 40° C. the product crystallised. The reactor was placed under progressively reduced pressure (from 0.13 to 0.03 atmosphere) and the ethanol distilled at 40° C. The vacuum was released and the mixture cooled to 5° C. during 3.5 hours and left for a further 0.5 hour. The product was filtered off, washed with cold chlorobenzene, then with cold aqueous ethanol, then with water, and dried in vacuo at 135° C. to give the title compound (407.5 g), in a typical yield of 89% and purity of 95.5%.

Quantity

436 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C(O)=O.NC1N(C2C(Cl)=CC(C(F)(F)F)=CC=2Cl)N=C(C#N)C=1SC(F)(F)F.OO.[NH2:35][C:36]1[N:40]([C:41]2[C:46]([Cl:47])=[CH:45][C:44]([C:48]([F:51])([F:50])[F:49])=[CH:43][C:42]=2[Cl:52])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:61])([F:60])[F:59])(=O)=[O:56].S(=O)=O>B(O)(O)O.ClC1C=CC=CC=1>[NH2:35][C:36]1[N:40]([C:41]2[C:42]([Cl:52])=[CH:43][C:44]([C:48]([F:49])([F:50])[F:51])=[CH:45][C:46]=2[Cl:47])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:59])([F:61])[F:60])=[O:56]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1660 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

436 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

B(O)(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

131.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)(=O)C(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

1625 g

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

12 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench any remaining hydrogen peroxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture maintained at 10-18° C. for 0.5 hour

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chlorobenzene (370 g) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 47-50° C. with azeotropic distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A homogeneous fraction containing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered trifluoroacetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a constant volume

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

At the end of the azeotropic distillation the reactor contents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were maintained at 47-50° C. under reduced pressure (0.04 atmosphere)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a homogeneous fraction of chlorobenzene distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After release of the vacuum, the reactor was heated to 40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol (207 g) and chlorobenzene (235 g) added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling to 40° C. the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallised

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ethanol distilled at 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled to 5° C. during 3.5 hours

|

|

Duration

|

3.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left for a further 0.5 hour

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold chlorobenzene

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with cold aqueous ethanol, then with water, and dried in vacuo at 135° C.

|

Outcomes

Product

Details

Reaction Time |

4.5 (± 0.5) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 407.5 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |